3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-5-methoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-{2-[3,4-dihydro-1(2H)-quinolinyl]-2-oxoethyl}-5-methoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
The synthesis of 3-{2-[3,4-dihydro-1(2H)-quinolinyl]-2-oxoethyl}-5-methoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the use of a post-Ugi modification strategy, which allows for the functionalization of the quinoline and pyrimidine rings . The reaction conditions often involve the use of specific catalysts and solvents to achieve the desired product with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of methoxy and methyl groups allows for oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinoline N-oxides, while reduction can yield dihydroquinoline derivatives .
Scientific Research Applications
3-{2-[3,4-dihydro-1(2H)-quinolinyl]-2-oxoethyl}-5-methoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 3-{2-[3,4-dihydro-1(2H)-quinolinyl]-2-oxoethyl}-5-methoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione exerts its effects involves interactions with specific molecular targets and pathways. For instance, it has been shown to inhibit p38 MAP kinase, leading to cytotoxic activities in certain cancer cell lines . The compound’s structure allows it to bind to specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
When compared to other similar compounds, 3-{2-[3,4-dihydro-1(2H)-quinolinyl]-2-oxoethyl}-5-methoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione stands out due to its unique combination of functional groups and structural features. Similar compounds include:
3,4-dihydroquinoline-2-one derivatives: These compounds share the quinoline core but differ in their functional groups and biological activities.
Pyrido[2,3-d]pyrimidine derivatives: These compounds have a similar fused ring system but may lack the specific substituents found in the target compound.
Properties
Molecular Formula |
C21H22N4O4 |
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Molecular Weight |
394.4 g/mol |
IUPAC Name |
3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-5-methoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H22N4O4/c1-13-11-22-19-17(18(13)29-3)20(27)25(21(28)23(19)2)12-16(26)24-10-6-8-14-7-4-5-9-15(14)24/h4-5,7,9,11H,6,8,10,12H2,1-3H3 |
InChI Key |
VJHUSVVEGBIHLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)CC(=O)N3CCCC4=CC=CC=C43 |
Origin of Product |
United States |
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